9,10-Dibromo-2-phenylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dibromo-2-phenylanthracene: is an organic compound with the molecular formula C20H12Br2 . It is a derivative of anthracene, where two bromine atoms are substituted at the 9 and 10 positions, and a phenyl group is attached at the 2 position. This compound is known for its unique photophysical properties and is used in various scientific research applications .
Mechanism of Action
For a comprehensive understanding of the mechanism of action of 9,10-Dibromo-2-phenylanthracene, further research would be necessary. This could involve experimental studies to identify its molecular targets, investigate its interactions with these targets, and understand the biochemical pathways it affects. Additionally, pharmacokinetic studies would be needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s effects at the molecular and cellular levels would need to be studied, and the influence of environmental factors on its action, efficacy, and stability would also need to be considered.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2-phenylanthracene typically involves the bromination of 2-phenylanthracene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions usually involve refluxing the mixture to ensure complete bromination at the 9 and 10 positions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dibromo-2-phenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form 2-phenylanthracene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 9,10-disubstituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of 2-phenylanthracene.
Scientific Research Applications
Chemistry: 9,10-Dibromo-2-phenylanthracene is used as a precursor in the synthesis of various organic compounds, including those used in organic light-emitting diodes (OLEDs) and other photophysical applications .
Biology and Medicine: While specific biological and medicinal applications are limited, derivatives of anthracene, including this compound, are studied for their potential use in photodynamic therapy and as fluorescent probes .
Industry: In the industrial sector, this compound is used in the development of materials with specific optical properties, such as blue-emitting materials for OLEDs and other optoelectronic devices .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dibromoanthracene: Similar in structure but lacks the phenyl group at the 2 position.
2-Phenylanthracene: Lacks the bromine atoms at the 9 and 10 positions.
Uniqueness: 9,10-Dibromo-2-phenylanthracene is unique due to the combination of bromine atoms and a phenyl group, which imparts distinct photophysical properties. This makes it a valuable compound in the study of photophysical processes and the development of optoelectronic materials .
Properties
IUPAC Name |
9,10-dibromo-2-phenylanthracene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYBLHYEVCYGME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.